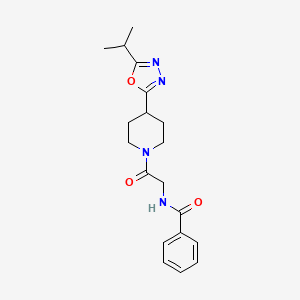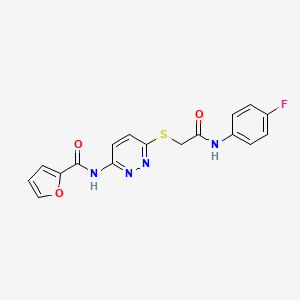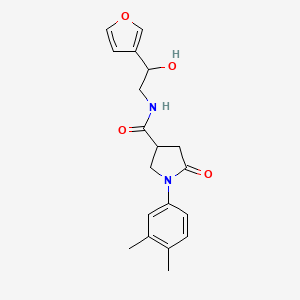![molecular formula C15H13NO4S B2511881 3-{4-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid CAS No. 900015-30-7](/img/structure/B2511881.png)
3-{4-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-[(Cyclopropylcarbonyl)amino]phenoxy)-2-thiophenecarboxylic acid (CPAT) is a novel compound that has been developed as a potential therapeutic agent for various diseases. CPAT is a small molecule that has been synthesized in a laboratory and has demonstrated a wide range of biological activities. CPAT has been studied for its ability to act as an anti-inflammatory, anti-cancer, anti-viral, and anti-microbial agent. Additionally, CPAT has been studied for its potential to act as a neuroprotective agent and to modulate the immune system.
Wissenschaftliche Forschungsanwendungen
Phenolic Acids: Pharmacological Review and Applications
Phenolic acids, like Chlorogenic Acid (CGA), have garnered attention due to their diverse biological and pharmacological effects. CGA, an abundant isomer among caffeoylquinic acid isomers found in green coffee extracts and tea, plays several therapeutic roles. Its applications in scientific research include antioxidant activity, antibacterial and hepatoprotective effects, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and anti-hypertension properties. These wide-ranging effects suggest potential research applications of structurally similar compounds in exploring treatments for metabolic disorders, cardiovascular disease, diabetes, obesity, and liver injuries (Naveed et al., 2018).
Sorption and Environmental Applications
Research on sorption behaviors, particularly with phenoxy herbicides, offers insights into environmental applications of related compounds. The study on 2,4-D and other phenoxy herbicides' sorption to soil and organic matter provides a foundation for understanding how similar compounds might interact with natural substrates. These interactions have significant implications for environmental pollution control, herbicide design, and the development of methods for reducing agricultural runoff (Werner et al., 2012).
Advanced Oxidation Processes for Compound Degradation
The degradation of organic compounds in aquatic environments through advanced oxidation processes (AOPs) highlights the importance of understanding chemical reactivity for environmental science. Studies focusing on the behavior, transformation, and removal methods of phenoxy acids in water stress the significance of microbial decomposition and photodegradation. This research area is crucial for water treatment technologies and minimizing the ecological impact of organic pollutants (Muszyński et al., 2019).
Biochemical and Health Benefits
Investigations into the biochemical properties and health benefits of naturally occurring compounds, such as phenolic acids, offer a blueprint for studying 3-{4-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid. The antioxidant, anti-cancer, antimicrobial, and anti-inflammatory activities associated with these compounds provide a promising avenue for medical and pharmacological research. Understanding the mechanisms underlying these benefits can lead to new therapeutic agents and health supplements (Khan et al., 2016).
Eigenschaften
IUPAC Name |
3-[4-(cyclopropanecarbonylamino)phenoxy]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c17-14(9-1-2-9)16-10-3-5-11(6-4-10)20-12-7-8-21-13(12)15(18)19/h3-9H,1-2H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAHLEQQHLRHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2,2-Dimethoxyethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-one](/img/structure/B2511798.png)



![{[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2511807.png)
![1H-Pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B2511808.png)


![(1R,5S)-3-(1H-pyrazol-1-yl)-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2511813.png)

![2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2511817.png)
![N6-cyclopentyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2511819.png)

![2-[(3-Methoxybenzoyl)amino]benzoic acid](/img/structure/B2511821.png)
